2-(4-Hydroxyphenyl)ethyl acetate
Overview
Description
2-(4-Hydroxyphenyl)ethyl acetate is a chemical compound of interest in various fields of chemistry and pharmacology. This compound, however, should not be confused with similar-sounding compounds that have been extensively studied, such as ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate or ethyl 2-(4-aminophenoxy) acetate, which have different properties and applications.
Synthesis Analysis
- The synthesis of related compounds, such as ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, involves the Lossen rearrangement and has been applied in the synthesis of ureas from carboxylic acids (Kishore Thalluri et al., 2014).
Molecular Structure Analysis
- The molecular structure of related compounds has been characterized using techniques like X-ray crystallography. For example, the structure of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate was studied using single-crystal X-ray diffraction (M. Kaur et al., 2012).
Chemical Reactions and Properties
- Related compounds exhibit interesting chemical reactions. For instance, the synthesis of ethyl (2′-hydroxy-4′,5′-methylendioxophenyl)acetate showed an unexpected Pummerer rearrangement, providing an alternative entry to 2,3-dimethlythiobenzofurans (Ariel Carreño-Montero et al., 2019).
Physical Properties Analysis
- The physical properties of similar compounds have been studied. For instance, the crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl) vinyl]phenoxy}acetate, a related stilbene derivative, was solved by single-crystal X-ray analysis, revealing coplanar carbon and oxygen atoms in the molecule (L. Baolin et al., 2007).
Scientific Research Applications
In a study titled "Synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride and the effects on learning and memory in mice" by Jiang Jing-ai (2006), it was found that a related compound enhances learning and memory in mice (Jiang Jing-ai, 2006).
The study "Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement: single-pot racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids" by Kishore Thalluri et al. (2014), describes a method enabling the synthesis of hydroxamic acids and ureas from carboxylic acids (Thalluri et al., 2014).
In the field of organic chemistry, the compound is used in the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols, as described in "Regioselective Synthesis of Quinolin-8-ols and 1,2,3,4-Tetrahydroquinolin-8-ols by the Cyclization of 2-(3-Hydroxyphenyl)ethyl Ketone O-2,4-Dinitrophenyloximes" by Katsuya Uchiyama et al. (1998) (Uchiyama et al., 1998).
The compound shows potential in pharmaceutical applications, as indicated in studies like "Synthesis and Anti-inflammatory Evaluation of 1,2,4 Triazole Derivatives" by M. Virmani and S. Hussain (2014), where derivatives of 4-hydroxyphenyl acetic acid showed anti-inflammatory activity (Virmani & Hussain, 2014).
Another application is in the synthesis of angiotensin-converting enzyme inhibitors, as discussed in "Biocatalyst Research Progress of R-HPBE" by Zhao Jin-mei (2008), highlighting the importance of biocatalyst methods in its research progress (Zhao Jin-mei, 2008).
Safety And Hazards
While specific safety and hazard information for 2-(4-Hydroxyphenyl)ethyl acetate is not available, general precautions for handling similar chemical compounds include avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
2-(4-hydroxyphenyl)ethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(11)13-7-6-9-2-4-10(12)5-3-9/h2-5,12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLOCPJLLDCCGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348484 | |
Record name | 2-(4-hydroxyphenyl)ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)ethyl acetate | |
CAS RN |
58556-55-1 | |
Record name | 2-(4-hydroxyphenyl)ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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